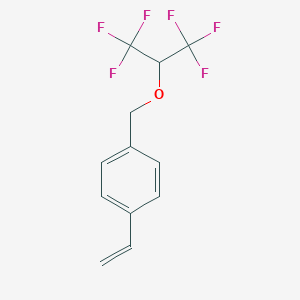
4-Vinylbenzyl hexafluoroisopropyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene is a fluorinated organic compound that features a vinylbenzene moiety attached to a hexafluoropropan-2-yl group via an oxy-methyl linkage. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects from the hexafluoropropan-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene can be synthesized through a multi-step process:
Synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-ol: This intermediate is prepared by hydrogenating hexafluoroacetone.
Formation of 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene: The hexafluoropropan-2-ol is then reacted with 4-vinylbenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene undergoes several types of chemical reactions:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Polymerization: The vinyl group can participate in radical polymerization to form polymers.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Substitution: Reagents like bromine or nitric acid for bromination or nitration, respectively.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) for radical polymerization.
Major Products:
Oxidation: Epoxides or diols.
Substitution: Brominated or nitrated derivatives.
Polymerization: Polymers with fluorinated side chains.
科学的研究の応用
1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene has several applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its use in imaging agents due to the presence of fluorine atoms, which enhance contrast in imaging techniques like MRI.
作用機序
The mechanism by which 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene exerts its effects is primarily through its electron-withdrawing hexafluoropropan-2-yl group. This group stabilizes reactive intermediates and enhances the compound’s reactivity in various chemical reactions. The vinyl group allows for polymerization, forming stable polymers with unique properties .
類似化合物との比較
1,1,1,3,3,3-Hexafluoro-2-propanol: Shares the hexafluoropropan-2-yl group but lacks the vinylbenzene moiety.
4-Vinylbenzyl chloride: Contains the vinylbenzene moiety but lacks the hexafluoropropan-2-yl group.
Uniqueness: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene is unique due to the combination of the electron-withdrawing hexafluoropropan-2-yl group and the reactive vinylbenzene moiety. This combination imparts both high reactivity and stability, making it suitable for various advanced applications in materials science and chemistry .
生物活性
4-Vinylbenzyl hexafluoroisopropyl ether (VHFE) is a fluorinated compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique chemical structure, characterized by a vinylbenzyl group and a hexafluoroisopropyl ether moiety, contributes to its distinctive biological activities. This article reviews the biological activity of VHFE, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
VHFE is a fluorinated ether that exhibits properties conducive to various biological interactions. Its molecular formula is C12H10F6O, and it has a molecular weight of 292.2 g/mol. The presence of fluorine atoms enhances its hydrophobicity and stability, making it suitable for applications in drug delivery and surface modification.
The biological activity of VHFE can be attributed to several mechanisms:
- Enzyme Inhibition : VHFE has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. The fluorinated structure may enhance binding affinity to enzyme active sites due to increased hydrophobic interactions.
- Receptor Modulation : Preliminary studies suggest that VHFE may act as a modulator of certain receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
- Antimicrobial Properties : VHFE exhibits antimicrobial activity against various bacterial strains, likely due to its ability to disrupt microbial cell membranes.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of VHFE:
Case Studies
-
Antimicrobial Efficacy :
A study demonstrated that VHFE significantly reduced biofilm formation by Pseudomonas aeruginosa on slippery surfaces. The reduction in surface coverage was measured over various time intervals, showing a decrease to less than 10% after 5 days under dynamic flow conditions. This suggests VHFE's potential as a surface modifier in biomedical applications to prevent microbial colonization . -
Cancer Therapeutics :
Research has indicated that VHFE can induce apoptosis in certain cancer cell lines through modulation of cellular signaling pathways. In vitro assays revealed a dose-dependent increase in cytotoxicity, with IC50 values indicating significant potency against specific tumor types . This positions VHFE as a candidate for further development as an anticancer agent. -
Polymer Applications :
In the context of materials science, VHFE has been incorporated into polymer matrices to create self-lubricating surfaces with antimicrobial properties. These polymers demonstrated effective repulsion of biological materials, enhancing their utility in medical devices .
特性
CAS番号 |
111158-92-0 |
|---|---|
分子式 |
C12H10F6O |
分子量 |
284.20 g/mol |
IUPAC名 |
1-ethenyl-4-(1,1,1,2,3,3-hexafluoropropan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C12H10F6O/c1-2-8-3-5-9(6-4-8)7-19-11(15,10(13)14)12(16,17)18/h2-6,10H,1,7H2 |
InChIキー |
CLSJJYHEGNASDC-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)COC(C(F)(F)F)C(F)(F)F |
正規SMILES |
C=CC1=CC=C(C=C1)COC(C(F)F)(C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















